molecular formula C22H24N8O B2514370 (5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2309746-16-3

(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2514370
M. Wt: 416.489
InChI Key: VMYJKHZEDMXLNL-UHFFFAOYSA-N
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Description

“(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, a pyridazine ring, and a diazepane ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The lengths of C=C and C=N bonds indicate a pronounced electron density delocalization in the pyrazole fragment .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, aminopyrazole derivatives have been known to react with carboxaldehydes to yield different products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the melting point of a related compound was found to be 179-180 °C .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process . Additionally, the compound could be modified to enhance its properties or to create new compounds with potential applications .

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O/c1-16-19(15-23-29(16)18-7-4-3-5-8-18)22(31)28-12-6-11-27(13-14-28)21-10-9-20-25-24-17(2)30(20)26-21/h3-5,7-10,15H,6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYJKHZEDMXLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCN(CC3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

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